Methyl Hydrazine-d3 Sulfate
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Overview
Description
Methyl Hydrazine-d3 Sulfate is a chemical compound with the molecular formula CH₅D₃N₂O₄S and a molecular weight of 147.17 . It is used in research areas such as neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, pain, and inflammation .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The process starts with the reaction of benzalazine with dimethylsulfate in a round-bottomed flask. The mixture is heated continuously on a water bath to gentle refluxing for five hours . The solid addition product is then decomposed by adding water and shaking until all the solid material has disappeared .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula CH₅D₃N₂O₄S . The structure of its parent compound, Methylhydrazine, is available as a 2D Mol file .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine. These hydrazones can be further converted to the corresponding alkane by reaction with a base and heat .Physical and Chemical Properties Analysis
This compound is a neat compound . More specific physical and chemical properties were not found in the search results.Mechanism of Action
Safety and Hazards
Future Directions
The future directions for Methyl Hydrazine-d3 Sulfate could involve further investigation into its reaction kinetics and mechanisms . Additionally, it could be used in research areas such as neurotransmission, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, pain, and inflammation .
Properties
IUPAC Name |
sulfuric acid;trideuteriomethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NN.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514690 |
Source
|
Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70609-01-7 |
Source
|
Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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